Noscapine hydrochloride is a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum). It has garnered attention due to its potential therapeutic applications, particularly in oncology. Unlike many other opiate derivatives, noscapine does not exhibit narcotic properties, making it a subject of interest for researchers exploring non-addictive pain relief and anticancer therapies. Its mechanism of action involves disrupting microtubule dynamics, which is crucial for cell division.
Noscapine is primarily sourced from the opium poppy, where it is naturally occurring. It belongs to the class of compounds known as alkaloids, specifically categorized as a benzylisoquinoline alkaloid. The compound is often classified under the broader category of antitumor agents due to its ability to inhibit cancer cell proliferation.
The synthesis of noscapine can be achieved through several methods:
Recent studies have utilized computational methods such as Density Functional Theory (DFT) to analyze the synthesis pathways and mechanisms involved in producing noscapine and its isomers . This approach helps in understanding the energy profiles and reaction feasibility throughout various synthetic steps.
Noscapine hydrochloride has a complex molecular structure characterized by a lactone ring that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 399.44 g/mol. The structure includes several functional groups such as methoxy and hydroxyl groups that are critical for its interaction with biological targets.
The lactone ring in noscapine is known to be unstable in basic conditions but can be stabilized in acidic environments, which affects its reactivity and biological function .
Noscapine undergoes various chemical reactions that are pivotal for its functionality:
These reactions are essential for both synthetic applications and understanding the metabolic pathways of noscapine in biological systems.
The primary mechanism by which noscapine exerts its effects involves binding to tubulin, a key protein component of microtubules. By stabilizing microtubules, noscapine inhibits their depolymerization, thereby disrupting mitotic spindle formation during cell division. This action leads to cell cycle arrest in cancer cells, contributing to its anticancer properties .
Experimental studies have shown that noscapine can induce aneuploidy and polyploidy in cultured human lymphocytes, further supporting its role as an antitumor agent .
These properties are significant for pharmaceutical formulations and storage considerations.
Noscapine has been explored for various scientific applications:
The biosynthesis of noscapine is governed by a 10-gene metabolic cluster spanning ~58 kb on chromosome 4 of P. somniferum [3] [5]. This cluster represents one of the most intricate eukaryotic gene assemblies dedicated to secondary metabolite production. Comparative genomics across Papaver species (P. somniferum, P. rhoeas, and P. setigerum) reveals that this cluster emerged through punctuated patchwork evolution within the last 7.7 million years [3]. Key evolutionary drivers include:
Coordinated expression: Genes within the cluster exhibit spatiotemporal co-expression, ensuring efficient substrate channeling. Transcriptomic analyses confirm synchronized expression in stem and capsule tissues, correlating with noscapine accumulation [7] [8].
Table 1: Core Enzymes in the Noscapine Biosynthetic Gene Cluster
Gene Symbol | Enzyme Function | Reaction Catalyzed |
---|---|---|
TNMT | Tetrahydroprotoberberine N-methyltransferase | N-methylation of canadine |
CYP82Y1 | Cytochrome P450 monooxygenase | C1-hydroxylation of N-methylcanadine |
CYP82X2 | Cytochrome P450 monooxygenase | C13-hydroxylation of 1-hydroxy-N-methylcanadine |
PsAT1 | Acetyltransferase | C13-O-acetylation of narcotoline-4′-O-methoxide |
CYP82X1 | Cytochrome P450 monooxygenase | C8-hydroxylation triggering ring cleavage |
OMT2/OMT3 | Heterodimeric methyltransferase | C4′-O-methylation of secoberberine intermediates |
PsCXE1 | Carboxylesterase | Deacetylation of 3-O-acetylpapaveroxine |
NOS | Short-chain dehydrogenase/reductase | Oxidation of narcotine hemiacetal to noscapine |
Gene silencing of cluster components (e.g., CYP82Y1, PsAT1) drastically reduces noscapine accumulation, confirming their non-redundant roles [3] [9].
Cytochrome P450 monooxygenases (CYPs) catalyze four oxidative steps in noscapine biosynthesis, exhibiting stringent substrate specificity and regio-selectivity:
Engineering challenges: Functional expression of plant CYPs in heterologous hosts is limited by their dependence on eukaryotic cytochrome P450 reductases (CPRs) and membrane anchoring. Protein engineering of CYP82Y1 via N-terminal modification (e.g., adding Macleaya cordata CPR fusion domains) enhances activity 1.3-fold but remains suboptimal [4] [6].
Table 2: Kinetic Parameters of Key CYPs in Noscapine Biosynthesis
Enzyme | Substrate | Km (μM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
CYP82Y1 | (S)-N-methylcanadine | 1.8 ± 0.3 | 0.12 ± 0.01 | 0.067 |
CYP82X2 | 1-hydroxy-N-methylcanadine | 9.5 ± 1.1 | 0.08 ± 0.005 | 0.0084 |
CYP82X1 | 3-O-acetylpapaveroxine | 22.4 ± 3.2 | 0.15 ± 0.02 | 0.0067 |
The noscapine pathway employs strategic acyl transfers to protect reactive intermediates and enable ring cyclization:
The acetylation-deacetylation cycle exemplifies a "protective group strategy" in biosynthesis: PsAT1 blocks nucleophilic attack at C13 during CYP82X1-mediated oxidation, while PsCXE1 enables hemiacetal formation [3].
Complete de novo biosynthesis of noscapine in microbial hosts requires reconciling plant enzymology with microbial metabolism:
Biosynthetic diversification: Feeding tyrosine analogs (e.g., 3-fluoro-tyrosine) to engineered yeast yielded fluorinated noscapine derivatives, demonstrating the platform’s utility for novel alkaloid synthesis [10].
Table 3: Optimization of Noscapine Production in Engineered Yeast
Engineering Strategy | Host System | Key Genetic Modifications | Noscapine Titer |
---|---|---|---|
Initial reconstitution | S. cerevisiae | 10-gene noscapine cluster + CPR | 0.12 μg/L |
Chimeric CYP-CPR fusions | S. cerevisiae | CYP82Y1-AtATR1 fusion | 0.84 mg/L |
Promoter optimization + temperature shift | S. cerevisiae | GAL1p→TEF1p for TNMT; 20°C fermentation | 1.64 μM (~0.68 mg/L) |
Full pathway + cofactor engineering | S. cerevisiae | 16 plant enzymes + ATR1 overexpression + tyrosine overproduction | 2.2 mg/L |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7